1-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-(2-fluorophenyl)piperazine
Overview
Description
1-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-(2-fluorophenyl)piperazine is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a dimethylocta-dienyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-(2-fluorophenyl)piperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving a diamine and a diol under catalytic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative and a suitable nucleophile.
Attachment of the Dimethylocta-dienyl Chain: The dimethylocta-dienyl chain can be attached through a coupling reaction, such as a Heck or Suzuki coupling, using appropriate catalysts and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality .
Chemical Reactions Analysis
Types of Reactions
1-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-(2-fluorophenyl)piperazine can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-(2-fluorophenyl)piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with various biomolecules. The dimethylocta-dienyl chain may contribute to the compound’s lipophilicity, enhancing its ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
1-[(2E)-3,7-dimethylocta-2,6-dienyl] acetate: This compound shares the dimethylocta-dienyl chain but lacks the piperazine ring and fluorophenyl group.
(E)-3,7-Dimethylocta-2,6-dien-1-ol: Similar in structure but contains a hydroxyl group instead of the piperazine ring and fluorophenyl group.
(E)-2,6-Dimethylocta-3,7-diene-2,6-diol: Contains two hydroxyl groups and lacks the piperazine ring and fluorophenyl group.
Uniqueness
1-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-(2-fluorophenyl)piperazine is unique due to the combination of its piperazine ring, fluorophenyl group, and dimethylocta-dienyl chain. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Properties
IUPAC Name |
1-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-(2-fluorophenyl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29FN2/c1-17(2)7-6-8-18(3)11-12-22-13-15-23(16-14-22)20-10-5-4-9-19(20)21/h4-5,7,9-11H,6,8,12-16H2,1-3H3/b18-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRHZRWXIFPUSP-WOJGMQOQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCN1CCN(CC1)C2=CC=CC=C2F)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CN1CCN(CC1)C2=CC=CC=C2F)/C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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